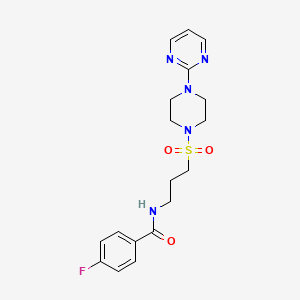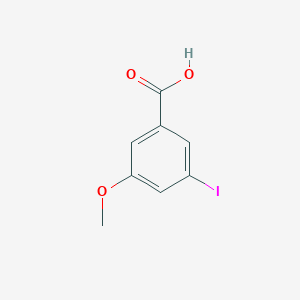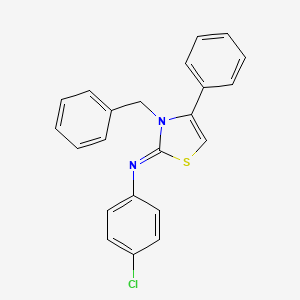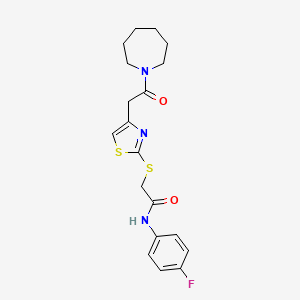
(2Z,5Z)-5-benzylidene-2-(p-tolylimino)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5Z)-5-benzylidene-2-(p-tolylimino)thiazolidin-4-one is a synthetic compound with potential applications in the field of medicinal chemistry. It is a thiazolidinone derivative that has been synthesized using a variety of methods. This compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.
Applications De Recherche Scientifique
Antimicrobial Activity
(2Z,5Z)-5-benzylidene-2-(p-tolylimino)thiazolidin-4-one derivatives have shown promising antimicrobial activities. Notably, these compounds display significant potency against various Gram-positive microorganisms, including methicillin-resistant Staphylococcus strains, making them potential candidates for treating infections caused by drug-resistant bacteria. Furthermore, the antibacterial efficacy of these derivatives is considerably greater than their parent compounds, indicating that the substituted and unsubstituted 5-arylidene moiety plays a vital role in enhancing antimicrobial properties (Vicini et al., 2006).
Target Identification and Protein Affinity
Research has been conducted to identify the biological targets of the scaffold 2-thiazolylimino-5-benzylidene-thiazolidin-4-one, which shows comparable antibacterial activity to marketed drugs. In silico studies have identified several potential targets for this scaffold, including COX-2, acetylcholinesterase, aldose reductase, and thyroid hormone receptor alpha. These findings suggest diverse therapeutic applications and further highlight the necessity for experimental validation of these targets (Iyer et al., 2015).
Anticancer Activity
Certain analogs of this compound, namely 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs, have demonstrated selective anticancer activity by inducing apoptosis in cancer cells while sparing normal cells. This attribute is particularly significant for compounds that retain their efficacy in cancer cells resistant to drugs like paclitaxel and vinorelbine, indicating potential for treatment of refractory cancers (Wu et al., 2006).
Cartilage Degradation Inhibition
Derivatives of this compound have been studied for their potential as metalloproteinases (MMPs) inhibitors, showing promise in inhibiting cartilage degradation. This is particularly relevant in conditions like osteoarthritis (OA), making these derivatives potential candidates for developing novel clinical agents for treating OA and related cartilage-degenerative conditions (Panico et al., 2011).
Propriétés
IUPAC Name |
(5Z)-5-benzylidene-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-7-9-14(10-8-12)18-17-19-16(20)15(21-17)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCDVQAXGQGQY-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholino[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2634534.png)
![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline](/img/structure/B2634535.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2634539.png)
![1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B2634541.png)


![1,7-Dicyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2634548.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2634549.png)

![2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2634551.png)
![Methyl 3-[benzyl({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2634552.png)
